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Compound of Interest

Compound Name: Sovesudil

Cat. No.: B610928

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial outcomes for
Sovesudil, a novel Rho-associated protein kinase (ROCK) inhibitor for the treatment of
glaucoma. Sovesudil's performance is objectively compared with other established glaucoma
therapies, supported by experimental data from key clinical trials.

Executive Summary

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive
optic neuropathy. The primary modifiable risk factor is elevated intraocular pressure (IOP).
Sovesudil is an emerging therapy that targets the ROCK pathway, a key regulator of aqueous
humor outflow. This guide synthesizes data from the pivotal Phase Il clinical trial of Sovesudil
and compares its efficacy and safety with other prominent glaucoma medications: Netarsudil
and Ripasudil (also ROCK inhibitors), Latanoprost (a prostaglandin analog), and Timolol (a
beta-blocker).

The findings suggest that Sovesudil is effective in lowering IOP in patients with normal-tension
glaucoma. While direct meta-analyses are not yet available due to its stage in clinical
development, this comparative guide offers a valuable overview of its current clinical profile
relative to other therapeutic options.
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Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials of Sovesudil and
its comparators.

Table 1: Intraocular Pressure (IOP) Reduction

Mean IOP
] Patient Baseline Reduction Treatment
Drug Trial . .
Population IOP (mmHg) from Duration
Baseline
Normal-
Sovesudil )
Phase II[1] Tension <21 -1.56 mmHg 4 Weeks
0.5%
Glaucoma
) Normal-
Sovesudil _
Phase II[1] Tension <21 -1.10 mmHg 4 Weeks
0.25%
Glaucoma
Open-Angle <27 Non-inferior
Netarsudil ROCKET-1 &  Glaucoma, (ROCKET-1), to Timolol (for 3 Month
onths
0.02% 2[2][31[4] Ocular <30 baseline IOP
Hypertension = (ROCKET-2) < 25)
Primary Additional
) ) Open-Angle 2.9-3.2
Ripasudil -
0.4% Phase 3[5] Glaucoma, Not specified mmHg 52 Weeks
. 0
Ocular reduction with
Hypertension other drugs
UK
Latanoprost Glaucoma Open-Angle -
Not specified - 2 Years
0.005% Treatment Glaucoma
Study[6]
Open-Angle <27
i ROCKET-1&  Glaucoma, (ROCKET-1),
Timolol 0.5% - 3 Months
2[2][3][4] Ocular <30
Hypertension  (ROCKET-2)
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Table 2: Common Ocular Adverse Events

Conjunctival

Other Common

Drug Trial .
Hyperemia Adverse Events
Sovesudil 0.5% Phase 11[1] 24.4%
Sovesudil 0.25% Phase II[1] 17.5%
) ROCKET-1 & 2[2][3] Cornea verticillata,
Netarsudil 0.02% 50-53% _
[4] eye pruritus
_ _ Blepharitis (8.6%),
Ripasudil 0.4% Long-term study[7] 8.5% ) o
conjunctivitis (6.3%)
Latanoprost 0.005% Mild Iris pigmentation
ROCKET-1 & 2[2][3 Burning/stinging upon
Timolol 0.5% g8 8-11% Jistinging U

[4]

instillation

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for critical

evaluation of the evidence.

Sovesudil: Phase Il Trial

o Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled,

parallel-group clinical study.[1]

» Patient Population: Patients diagnosed with normal-tension glaucoma (NTG) with an

unmedicated baseline IOP of < 21 mmHg.[1]

 Intervention: Patients were randomized into three groups and treated with either Sovesudil

0.25%, Sovesudil 0.5%, or a placebo, administered three times daily (TID) for a duration of

4 weeks.[1]

e Primary Endpoint: The primary outcome measured was the mean diurnal IOP change from

the baseline at the 4-week mark.[1]
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Netarsudil: ROCKET-1 and ROCKET-2 Trials

o Study Design: These were double-masked, randomized, noninferiority clinical trials.[2][3][4]

» Patient Population: Patients with open-angle glaucoma or ocular hypertension were included
after a washout of any previous ocular hypotensive medications.[2][3][4]

« Intervention: In both trials, patients were randomized to receive Netarsudil 0.02% once daily
(g.d.) or Timolol 0.5% twice daily (b.i.d.). The ROCKET-2 trial also included an arm for
Netarsudil 0.02% b.i.d.[2][3][4]

o Primary Endpoint: The primary efficacy outcome was the mean IOP at all nine time points up
to 3 months. Non-inferiority to Timolol was the key comparison.[2][3]

Ripasudil: Post-Marketing Surveillance Study
o Study Design: A 24-month, prospective, open-label, observational study (ROCK-J).[7]

» Patient Population: The study included patients with glaucoma or ocular hypertension who
were new to Ripasudil treatment.[7]

« Intervention: Patients were initiated on Ripasudil treatment as per the approved Japanese
indication.[7]

e Primary Endpoints: The primary safety endpoint was the incidence of adverse drug reactions
(ADRs). The primary efficacy endpoint was the change in IOP from baseline to 24 months.[7]

Latanoprost: United Kingdom Glaucoma Treatment
Study (UKGTS)

» Study Design: A randomized, triple-masked, placebo-controlled trial.[6]
o Patient Population: Patients newly diagnosed with open-angle glaucoma were enrolled.[6]

 Intervention: Patients were randomly assigned to receive either Latanoprost 0.005% or a
placebo, administered once daily to both eyes for 24 months.[6]

e Primary Endpoint: The primary outcome was the time to visual field deterioration.[6]
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Timolol: Comparator Arm in ROCKET Trials

o Study Design: As described in the Netarsudil section, Timolol 0.5% was used as the active
comparator in the ROCKET-1 and ROCKET-2 trials.[2][3][4]

» Patient Population: Patients with open-angle glaucoma or ocular hypertension.[2][3][4]
e Intervention: Timolol 0.5% was administered twice daily (b.i.d.).[2][3][4]

e Primary Endpoint: Mean IOP over 3 months was used for the non-inferiority comparison with
Netarsudil.[2][3]

Mandatory Visualization
Signaling Pathway of ROCK Inhibitors in Glaucoma

The diagram below illustrates the mechanism of action of Rho kinase inhibitors, such as
Sovesudil, in increasing the outflow of agueous humor through the trabecular meshwork,
thereby reducing intraocular pressure.

Trabecular Meshwork Cell

Phosphorylated
in Light Chain (pMLC)

Dephosphorylates k.

Myosin Light Chain
Phosphatase (MLCP)

P GTP-loading
i RhoA-GTP
(Active)

Click to download full resolution via product page

Mechanism of Action of Sovesudil

Experimental Workflow of the Sovesudil Phase Il Trial

This diagram outlines the key stages of the randomized, placebo-controlled Phase Il clinical
trial for Sovesudil.
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(Normal-Tension Glaucoma, IOP < 21 mmHg)
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Sovesudil Phase Il Trial Workflow

Logical Relationship of Glaucoma Treatment Classes

This diagram illustrates the classification of the compared glaucoma medications based on
their mechanism of action.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b610928?utm_src=pdf-body-img
https://www.benchchem.com/product/b610928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Glaucoma Therapies
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Classification of Compared Glaucoma Drugs

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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